molecular formula C11H17N3O4 B2670923 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid CAS No. 1775466-24-4

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2670923
CAS No.: 1775466-24-4
M. Wt: 255.274
InChI Key: HLVSDZCIOQAIEF-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine chemistry traces its origins to the late 19th century, with August Pinner’s seminal work on barbituric acid derivatives marking the first systematic exploration of this heterocyclic system. The foundational synthesis of pyrimidine by Gabriel and Colman in 1900, via reduction of trichloropyrimidine, established methodologies that remain relevant today. Early applications centered on natural nucleotide analogs, such as cytosine and thymine, but the mid-20th century saw a shift toward synthetic derivatives with enhanced bioactivity. For instance, the development of 5-fluorouracil in 1957 demonstrated pyrimidine’s potential in oncology, catalyzing interest in substituted variants.

The introduction of carboxylic acid groups at the C5 position, as seen in pyrimidine-5-carboxylic acid derivatives, emerged as a strategy to improve solubility and enable covalent interactions with biological targets. This modification proved critical in antiviral and anticancer agents, where hydrogen bonding and ionic interactions with enzymes or receptors enhanced efficacy.

Significance of 4-(Methoxymethyl)-2-[(3-Methoxypropyl)amino]pyrimidine-5-Carboxylic Acid in Contemporary Research

This compound’s structure combines three key modifications:

  • Methoxymethyl at C4 : Enhances lipophilicity, potentially improving membrane permeability.
  • (3-Methoxypropyl)amino at C2 : Introduces a flexible alkyl chain with hydrogen-bonding capacity.
  • Carboxylic Acid at C5 : Facilitates salt formation and target binding via ionic interactions.

Recent studies suggest that such multifunctional pyrimidines exhibit dual mechanisms of action. For example, analogs with similar substitutions have shown inhibitory activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) mutants, making them candidates for precision oncology. The methoxy groups may further modulate metabolic stability by reducing oxidative dealkylation, a common limitation in earlier pyrimidine drugs.

Table 1: Structural Comparison of Select Pyrimidine-5-Carboxylic Acid Derivatives

Compound C2 Substituent C4 Substituent Biological Target
5-Fluorouracil Fluorine Hydrogen Thymidylate synthase
Osimertinib Acrylamide Chlorine EGFR T790M mutant
Target Compound (C12H17N3O4) (3-Methoxypropyl)amino Methoxymethyl CDK2/EGFR (hypothesized)

Properties

IUPAC Name

4-(methoxymethyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-17-5-3-4-12-11-13-6-8(10(15)16)9(14-11)7-18-2/h6H,3-5,7H2,1-2H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSDZCIOQAIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C(=N1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with methoxymethyl and methoxypropylamino substituents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using bulk reagents, continuous flow reactors, and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The methoxypropylamino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrimidine-5-carboxylic acid backbone with several analogs, but substituent variations significantly influence physical, chemical, and biological properties. Key comparisons include:

Table 1: Substituent and Molecular Data
Compound Name Substituents (Positions) CAS No. Molecular Formula Molecular Weight Key Features
Target Compound : 4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid 4: Methoxymethyl; 2: 3-Methoxypropylamino - C₁₂H₂₀N₄O₅ ~300.3 Polar substituents enhance solubility; dual methoxy groups may stabilize intramolecular interactions.
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 4: Methoxymethyl; 2: Isopropyl 1249306-95-3 C₁₁H₁₆N₂O₃ 224.26 Isopropyl group increases hydrophobicity; lacks amino functionality.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2: Chloro; 6: Methyl 89581-58-8 C₆H₅ClN₂O₂ 172.57 Chloro group enhances electrophilicity; methyl at position 6 introduces steric hindrance.
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid 5: Chloro; 2: Cyclopropyl; 6: Methyl(pyridin-3-ylmethyl)amino 1165936-28-6 C₁₅H₁₅ClN₄O₂ 318.76 Pyridine ring improves π-π stacking potential; cyclopropyl enhances metabolic stability.
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid 4: 2-Ethoxyethylamino; 2: Isopropyl 1145745-04-5 C₁₃H₂₂N₄O₃ 282.34 Ethoxyethyl group increases flexibility; isopropyl reduces solubility.
2-Methylsulfanylpyrimidine-4-carboxylic acid 2: Methylsulfanyl 1126-44-9 C₆H₆N₂O₂S 170.19 Methylsulfanyl group enhances nucleophilicity; positional isomer (4-carboxylic acid vs. 5).

Key Research Findings

Functional Group Impact:
  • Amino vs. Chloro Substituents: Amino groups (e.g., 3-methoxypropylamino) improve hydrogen-bonding capacity, enhancing solubility and target binding compared to chloro substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

Biological Activity

4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential applications in medicinal chemistry and biochemistry. Its structure includes functional groups that may interact with biological targets, making it a candidate for various therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H16N4O4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, potentially inhibiting enzyme activity. The methoxymethyl group enhances lipophilicity, improving cell membrane permeability and bioavailability.

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit antitumor properties. For instance, related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. In a study involving similar pyrimidine derivatives, compounds were found to downregulate pro-apoptotic proteins while upregulating anti-apoptotic proteins, indicating a potential pathway for inducing apoptosis in leukemic cells .

Antiviral Activity

Research into pyrimidine derivatives has also highlighted their potential as antiviral agents. For example, structural modifications in related compounds have led to the development of inhibitors targeting HIV integrase, suggesting that similar modifications in this compound could yield effective antiviral agents .

Case Studies

StudyFindingsCompound Tested
Induced S/G2 cell cycle arrest; downregulation of CDK2 and Cyclin B11-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid
Moderate to good inhibitory activity against HIV with EC50 values ranging from 0.8 μM to 4.14 μM4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives

Research Findings

  • Medicinal Chemistry Applications : The compound serves as a building block for synthesizing pharmaceuticals targeting nucleic acid synthesis.
  • Enzyme Inhibition Studies : Preliminary evaluations suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Potential for Drug Development : Given its structural similarities to known active compounds, there is significant potential for developing new drugs based on this pyrimidine derivative.

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